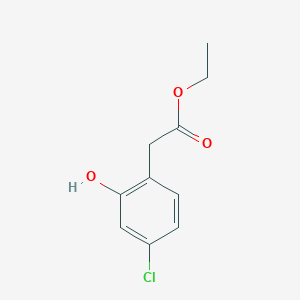

Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

1261826-30-5 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

ethyl 2-(4-chloro-2-hydroxyphenyl)acetate |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,12H,2,5H2,1H3 |

InChI Key |

ZXLHFPMPCDUKET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 4 Chloro 2 Hydroxyphenyl Acetate and Analogous Precursors

Esterification Routes for Acetate (B1210297) Moiety Formation

The formation of the ethyl acetate moiety is a critical step in the synthesis of the target compound. The most common and direct method for this transformation is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemistrysteps.comlibretexts.org

In the context of Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate synthesis, the precursor (4-chloro-2-hydroxyphenyl)acetic acid would be reacted with an excess of ethanol (B145695) in the presence of a catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water generated during the reaction is removed. libretexts.orgmasterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. byjus.com

A similar esterification is reported for the synthesis of methyl 2-(3-chloro-4-hydroxyphenyl)acetate, where 2-(3-chloro-4-hydroxyphenyl)acetic acid is refluxed with methanol (B129727) and a catalytic amount of sulfuric acid, affording the corresponding methyl ester in high yield. This demonstrates the applicability of the Fischer esterification for structurally related compounds.

| Reactant | Reagents | Product | Yield | Reference |

| 2-(3-Chloro-4-hydroxyphenyl)acetic acid | Methanol, H₂SO₄ (catalytic) | Methyl 2-(3-chloro-4-hydroxyphenyl)acetate | 96.0% | |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Variable | organic-chemistry.orgchemistrysteps.comlibretexts.org |

Regioselective Halogenation and Hydroxylation Strategies on the Phenyl Ring

The precise placement of the chloro and hydroxyl groups on the phenyl ring is crucial for the synthesis of this compound. This requires regioselective electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the ring guide the position of the incoming electrophile.

For instance, starting with ethyl 2-(2-hydroxyphenyl)acetate, the hydroxyl group is an ortho-, para-directing activator. sielc.comncats.ioncats.io Direct chlorination would likely lead to a mixture of products, with substitution occurring at the positions ortho and para to the hydroxyl group. To achieve the desired 4-chloro substitution, careful selection of the chlorinating agent and reaction conditions is necessary to favor para-substitution.

Alternatively, a plausible strategy involves the hydroxylation of a pre-existing chloro-substituted precursor. For example, the synthesis of (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid has been achieved by treatment with an alkali metal hydroxide (B78521) in the presence of a copper salt catalyst at elevated temperatures. google.comgoogle.com This nucleophilic aromatic substitution reaction replaces the chlorine atom with a hydroxyl group. A similar strategy could be envisioned for the synthesis of the target compound's precursor, starting from a dichlorinated phenylacetic acid derivative.

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

| (2-Chlorophenyl)acetic acid | Hydroxylation | Alkali metal hydroxide, Copper salt | (2-Hydroxyphenyl)acetic acid | google.comgoogle.com |

| Phenolic compounds | Halogenation | Various halogenating agents | Halogenated phenols | N/A |

Multi-Step Synthesis Pathways from Simpler Aromatic Building Blocks

The synthesis of this compound can be accomplished through multi-step pathways starting from readily available and simpler aromatic compounds. The order of the reactions is critical to ensure the correct regiochemistry of the final product.

One potential pathway could start with 4-chlorophenol. The first step would involve the introduction of the acetic acid side chain. This can be achieved through various methods, such as the Kolbe-Schmitt reaction followed by reduction, or a Williamson ether synthesis with a suitable two-carbon synthon followed by rearrangement.

Another strategy could begin with a different substituted benzene (B151609) derivative. For example, the synthesis of 4-hydroxyphenylacetic acid can be achieved from 4-aminophenylacetic acid via diazotization followed by hydrolysis, or from 4-methoxyphenylacetic acid by demethylation. chemicalbook.com Following the synthesis of the appropriately substituted phenylacetic acid, the final step would be the esterification as described in section 2.1.

A synthetic route to 4-chlorophenylethanol, a related compound, starts from 4-chloroacetophenone, which is converted to 4-chlorophenylacetic acid via the Willgerodt-Kindler reaction. google.com This acid can then be esterified and subsequently reduced, or the functional groups can be manipulated to introduce the hydroxyl group at the desired position on the ring.

A general representation of a multi-step synthesis:

Step 1: Functionalization of a simple aromatic ring (e.g., chlorination of phenol).

Step 2: Introduction of the acetic acid side chain.

Step 3: Further functional group interconversion or introduction of substituents.

Step 4: Final esterification to yield the target molecule.

Catalytic Approaches in the Synthesis of Aromatic Acetate Derivatives

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of aromatic acetate derivatives, including this compound, can benefit from various catalytic approaches.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to construct the substituted phenylacetic acid framework. inventivapharma.com This involves the coupling of a boronic acid derivative with a suitable halide. Another powerful palladium-catalyzed method is the carbonylation of benzyl (B1604629) halides or acetates, which introduces the carbonyl group of the acetate moiety. rsc.org These reactions often proceed with high yields and selectivity under relatively mild conditions.

Novel catalytic reactions, such as the "ester dance reaction," have been developed for the synthesis of aromatic esters. waseda.jp This reaction involves the migration of an ester group on an aromatic ring, which could potentially be utilized in the synthesis of specific isomers of substituted phenylacetates.

Enzymatic catalysis offers a green alternative for ester synthesis. semanticscholar.orgresearchgate.net Lipases can be used to catalyze the esterification of carboxylic acids with alcohols in organic solvents, often with high selectivity and under mild, environmentally friendly conditions.

| Catalytic Method | Catalyst | Application | Advantages | Reference |

| Carbonylation | Palladium complexes | Synthesis of alkyl arylacetates | Halogen-free, potential for sustainability | rsc.org |

| Suzuki Coupling | Palladium complexes | Formation of C-C bonds | Versatile, efficient | inventivapharma.com |

| Ester Dance Reaction | Palladium complexes | Isomerization of aromatic esters | Novelty, potential for specific isomers | waseda.jp |

| Enzymatic Esterification | Lipases | Ester synthesis | Green, mild conditions, high selectivity | semanticscholar.orgresearchgate.net |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles in Process Development

The choice of a synthetic route for this compound can be evaluated based on its efficiency and adherence to the principles of green chemistry. Key metrics for this evaluation include atom economy, reaction yield, energy consumption, and the use of hazardous substances. monash.edunih.gov

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. nih.gov In contrast, substitution and elimination reactions often have lower atom economies. A comparison of a multi-step synthesis involving protecting groups and several substitution reactions with a more direct catalytic approach would likely show a significant difference in atom economy.

Yield and E-Factor: While yield is a traditional measure of efficiency, the E-factor (environmental factor), which is the mass ratio of waste to product, provides a more comprehensive picture of the environmental impact. A lower E-factor indicates a greener process.

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. mdpi.com Applying these principles to the synthesis of this compound would favor routes that:

Use catalytic reagents over stoichiometric ones.

Employ safer solvents and reaction conditions.

Are energy-efficient.

Start from renewable feedstocks, if possible.

For example, a catalytic route using a recyclable palladium catalyst would be preferable to a multi-step synthesis that uses stoichiometric amounts of hazardous reagents and generates significant waste. Similarly, an enzymatic esterification process would be considered greener than a traditional Fischer esterification that requires a strong acid catalyst and high temperatures. researchgate.net

| Synthetic Approach | Potential Advantages | Potential Disadvantages | Green Chemistry Considerations |

| Multi-step Synthesis from Simple Aromatics | Use of readily available starting materials. | Potentially long, low overall yield, high waste generation. | Low atom economy, use of stoichiometric and potentially hazardous reagents. |

| Fischer Esterification | Direct and well-established method. | Equilibrium reaction, often requires excess alcohol and strong acid. | Use of corrosive acids, potential for high energy consumption. |

| Catalytic Routes (e.g., Carbonylation, Cross-coupling) | High efficiency and selectivity, milder conditions. | Cost and toxicity of metal catalysts. | High atom economy, potential for catalyst recycling. |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, biodegradable catalyst. | Slower reaction rates, potential for enzyme inhibition. | Use of renewable catalysts, safer solvents, energy-efficient. |

Chemical Reactivity and Transformation Pathways of Ethyl 2 4 Chloro 2 Hydroxyphenyl Acetate

Ester Hydrolysis and Transesterification Reactions

The ester functionality in ethyl 2-(4-chloro-2-hydroxyphenyl)acetate is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification.

Ester Hydrolysis:

Under acidic conditions, the hydrolysis of the ester is a reversible reaction that yields 2-(4-chloro-2-hydroxyphenyl)acetic acid and ethanol (B145695). libretexts.orglibretexts.org This process is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst. libretexts.orglumenlearning.com Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that affords the corresponding carboxylate salt and ethanol. libretexts.orgchemistrysteps.com This reaction proceeds to completion because the carboxylate anion formed is resistant to further nucleophilic attack. chemistrysteps.com The free carboxylic acid can then be obtained by acidification of the reaction mixture. chemguide.co.uk

Transesterification:

Transesterification involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com When a different alcohol is used in excess, the equilibrium can be shifted towards the formation of the new ester. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound and ethanol. researchgate.net Various catalysts, including mineral acids, metal alkoxides, and enzymes, can be employed to facilitate this transformation. organic-chemistry.org

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4, heat | 2-(4-chloro-2-hydroxyphenyl)acetic acid, Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, heat | Sodium or Potassium 2-(4-chloro-2-hydroxyphenyl)acetate, Ethanol |

| Transesterification | Methanol, Acid or Base Catalyst, heat | Mthis compound, Ethanol |

Reactions Involving the Phenolic Hydroxyl Group (e.g., Etherification, Acylation, Glycosylation)

The phenolic hydroxyl group is a key site for a variety of chemical modifications, including etherification, acylation, and glycosylation.

Etherification:

The Williamson ether synthesis is a common method for the etherification of phenols. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide to form an ether. For example, treatment of this compound with a base like sodium hydride followed by reaction with an alkyl halide such as methyl iodide would yield ethyl 2-(4-chloro-2-methoxyphenyl)acetate.

Acylation:

Acylation of the phenolic hydroxyl group can be readily achieved by reaction with acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of a phenyl ester. For instance, reacting this compound with acetyl chloride in the presence of pyridine (B92270) would produce ethyl 2-(2-acetoxy-4-chlorophenyl)acetate.

Glycosylation:

The phenolic hydroxyl group can also undergo glycosylation, which is the attachment of a sugar moiety. This can be accomplished through various methods, including the Koenigs-Knorr reaction, which involves the reaction of the phenoxide with a glycosyl halide in the presence of a promoter.

Table 2: Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH3I) | Ethyl 2-(4-chloro-2-alkoxyphenyl)acetate |

| Acylation | Acyl chloride or Anhydride (B1165640) (e.g., Acetyl chloride), Base (e.g., Pyridine) | Ethyl 2-(2-acyloxy-4-chlorophenyl)acetate |

| Glycosylation | Glycosyl halide, Promoter | Ethyl 2-(4-chloro-2-glycosyloxyphenyl)acetate |

Electrophilic Aromatic Substitution on the Chlorophenol Moiety

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Substitution Reactions at the Alpha-Carbon of the Acetate (B1210297)

The alpha-carbon of the acetate moiety is activated by the adjacent carbonyl group and can participate in nucleophilic substitution reactions. This typically involves the deprotonation of the alpha-carbon to form an enolate, which can then react with various electrophiles. For instance, treatment with a strong base like lithium diisopropylamide (LDA) would generate the enolate, which could then be alkylated with an alkyl halide.

Metal-Catalyzed Coupling Reactions for Further Functionalization

The chloro substituent on the aromatic ring provides a handle for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form an aryl alkyne.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form an arylamine.

These reactions offer a versatile means to further functionalize the molecule and synthesize a wide range of derivatives.

Cyclization and Condensation Reactions for the Formation of Heterocyclic Scaffolds

The presence of the phenolic hydroxyl group and the ester functionality in a specific spatial relationship allows for intramolecular cyclization reactions to form heterocyclic compounds. For example, under certain conditions, intramolecular acylation could lead to the formation of a benzofuranone ring system. Additionally, condensation reactions with other bifunctional molecules can be employed to construct more complex heterocyclic scaffolds. For instance, condensation with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) derivative.

Derivatization and Structural Analogue Synthesis Based on the Ethyl 2 4 Chloro 2 Hydroxyphenyl Acetate Scaffold

Rational Design Principles for Novel Analogues and Derivatives

The design of new molecules based on the ethyl 2-(4-chloro-2-hydroxyphenyl)acetate core is guided by several key principles of rational drug design. The primary goal is to systematically modify the structure to optimize its interaction with a biological target or to enhance its physicochemical properties. 182.160.97nih.gov

Structure-Activity Relationship (SAR) Studies: A fundamental approach involves synthesizing a series of analogues where specific parts of the molecule are altered to understand their impact on activity. For the this compound scaffold, SAR studies would typically investigate the influence of:

Substituents on the phenyl ring: The nature, position, and size of substituents can significantly affect electronic properties, lipophilicity, and steric interactions with a target.

The hydroxyl group: This group can act as a hydrogen bond donor and acceptor, and its modification or replacement can probe the importance of this interaction.

The ester functionality: The ester group can be modified to alter solubility, metabolic stability, and hydrogen bonding capacity.

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Ethyl Ester (-COOEt) | Carboxylic acid (-COOH), Amide (-CONH2, -CONHR), Tetrazole | Modulate solubility, metabolic stability, and hydrogen bonding potential. |

| Hydroxyl (-OH) | Thiol (-SH), Amine (-NH2), Methoxy (-OCH3) | Alter hydrogen bonding capacity, pKa, and potential for metabolic modification. |

| Chlorine (-Cl) | Fluorine (-F), Bromine (-Br), Trifluoromethyl (-CF3), Cyano (-CN) | Modify electronics, lipophilicity, and steric bulk. |

Fragment-Based and Structure-Based Design: If the three-dimensional structure of a biological target is known, computational methods can be employed to design derivatives that fit optimally into the binding site. nih.govmdpi.com This involves identifying key interactions between the scaffold and the target and designing modifications to enhance these interactions. For instance, the hydroxyl group and the phenyl ring of this compound could be key pharmacophoric features that can be built upon to design more potent and selective molecules.

Strategies for Modifying the Ethyl Ester Group

The ethyl ester group is a prime site for modification to alter the physicochemical properties of the parent molecule. Common transformations include hydrolysis, transesterification, amidation, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-chloro-2-hydroxyphenyl)acetic acid, under acidic or basic conditions. chemguide.co.uklibretexts.orglibretexts.org This transformation significantly increases polarity and water solubility.

Acid-catalyzed hydrolysis: Typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like HCl or H2SO4. This reaction is reversible. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification): This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This reaction is irreversible and generally proceeds to completion. libretexts.org

Transesterification: The ethyl group of the ester can be exchanged for other alkyl or aryl groups by reacting with a different alcohol in the presence of an acid or base catalyst. ntnu.noorganic-chemistry.org This allows for the synthesis of a library of esters with varying steric and electronic properties.

| Catalyst Type | Example Catalyst | Reaction Conditions |

| Acid Catalyst | H2SO4, Sc(OTf)3 | Heating in excess of the desired alcohol. |

| Base Catalyst | Na2Si2O5, K2HPO4 | Mild conditions, can be heterogeneous. ntnu.noorganic-chemistry.org |

| Enzyme Catalyst | Lipases | Mild, selective, and environmentally friendly. semanticscholar.org |

Amidation: The ester can be converted to a variety of primary, secondary, or tertiary amides by reaction with ammonia (B1221849) or a primary/secondary amine. nih.govorganic-chemistry.orggoogle.com This modification can introduce new hydrogen bonding capabilities and alter the molecule's biological activity. The reaction can be promoted by various reagents. researchgate.net

Reduction: The ester group can be selectively reduced to a primary alcohol, 2-(4-chloro-2-hydroxyphenyl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH4). researchgate.net This removes the carbonyl group and introduces a hydroxyl group, which can serve as a new point for further derivatization.

Approaches for Altering Substituents on the Phenyl Ring

The phenyl ring of this compound offers several positions for the introduction or modification of substituents, primarily through electrophilic and nucleophilic aromatic substitution reactions. The existing chloro and hydroxyl groups are ortho, para-directing activators (hydroxyl) and deactivators (chloro), which will influence the regioselectivity of these reactions. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group strongly activates the ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to it.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | Dilute HNO3 | Introduction of a nitro group (-NO2) at positions 3 and 5. |

| Halogenation | Br2 in a non-polar solvent | Introduction of a bromine atom (-Br) at positions 3 and 5. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl3 or RCOCl/AlCl3 | Introduction of an alkyl (-R) or acyl (-COR) group, likely at position 5 due to steric hindrance. |

| Sulfonation | Fuming H2SO4 | Introduction of a sulfonic acid group (-SO3H) at position 5. |

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chloro group, although a deactivator for electrophilic substitution, can make the ring susceptible to nucleophilic attack, especially if further activating groups are present. libretexts.orgwikipedia.orgnih.govchemistrysteps.comlibretexts.org The reaction typically requires strong nucleophiles and sometimes harsh conditions. The chlorine atom at position 4 can potentially be displaced by nucleophiles like amines, alkoxides, or thiolates.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily modified through reactions like O-alkylation and O-acylation to generate ethers and esters, respectively. organic-chemistry.org This can alter the molecule's hydrogen bonding capacity and lipophilicity.

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base (e.g., K2CO3, NaH) will yield the corresponding ether.

O-Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine) will produce the corresponding ester.

Synthesis of Hybrid Molecules and Complex Conjugates

The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid compounds or conjugates with novel properties. This approach is often used in drug discovery to combine the pharmacophoric features of two different molecules or to attach the scaffold to a carrier molecule. nih.govmdpi.com

Synthesis of Hybrid Molecules: A hybrid molecule is a single chemical entity that contains two or more distinct bioactive moieties linked by a covalent bond. The 2-(4-chloro-2-hydroxyphenyl)acetic acid, obtained after hydrolysis of the ester, can be coupled with other bioactive molecules containing, for example, an amine or hydroxyl group, using standard peptide coupling reagents (e.g., DCC, EDC).

Conjugation to Peptides and Natural Products: The carboxylic acid derivative can be conjugated to the N-terminus or a side chain of a peptide, or to a hydroxyl or amino group of a natural product. royalsocietypublishing.org This can be used to target the molecule to a specific biological location or to modulate its pharmacokinetic properties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient method for conjugation if one of the components can be functionalized with an azide (B81097) and the other with a terminal alkyne. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, confirming the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. Based on the structure of this compound, a predictable pattern of signals is expected. The ethyl group should present as a triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, a result of spin-spin coupling. The methylene bridge (-CH₂-) attached to the aromatic ring would appear as a singlet, as it has no adjacent protons. The three protons on the substituted benzene (B151609) ring will appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns (doublets, doublet of doublets) dictated by their coupling with each other. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, ten unique carbon signals are anticipated: two for the ethyl group, one for the methylene bridge, six for the aromatic ring, and one for the carbonyl group of the ester. The chemical shifts of these carbons, particularly the downfield shift of the carbonyl carbon, are highly characteristic.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Ester -CH₃ | ~1.2 - 1.3 | Triplet | ~14 |

| Ester -OCH₂- | ~4.1 - 4.2 | Quartet | ~61 |

| Bridge -CH₂- | ~3.6 - 3.8 | Singlet | ~40 |

| Aromatic C-H | ~6.8 - 7.3 | Multiplets | ~115 - 130 |

| Aromatic C-OH | - | - | ~155 |

| Aromatic C-Cl | - | - | ~125 |

| Aromatic C-CH₂ | - | - | ~128 |

| Carbonyl C=O | - | - | ~170 |

| Phenolic -OH | Variable (broad singlet) | Singlet | - |

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula, C₁₀H₁₁ClO₃, corresponds to a molecular weight of approximately 214.65 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, this peak would be accompanied by a characteristic isotopic peak ([M+2]⁺) at approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental formula.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. rsc.org For this compound, key fragmentation patterns would include:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion corresponding to [M - 45]⁺.

Loss of the entire ethyl ester group: Cleavage could lead to a prominent peak corresponding to the stabilized hydroxyphenylmethyl cation.

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of an alkene.

Cleavage of the aromatic ring: Characteristic losses associated with the substituted benzene ring.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 214/216 | [C₁₀H₁₁ClO₃]⁺ | Molecular Ion ([M]⁺) |

| 185/187 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 169/171 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 141/143 | [ClC₆H₃(OH)CH₂]⁺ | Benzylic cation after ester cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. A strong, sharp absorption peak around 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester carbonyl group. researchgate.net Other significant peaks would include C-O stretching vibrations for the ester and phenol (B47542), C-Cl stretching, and various C-H and C=C stretching and bending vibrations associated with the aromatic ring and alkyl portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the substituted benzene ring. The chromophore in this compound is the 4-chloro-2-hydroxyphenyl group. This substituted aromatic system is expected to exhibit characteristic absorption maxima (λ_max) in the UV region, typically between 250 and 300 nm, corresponding to π→π* electronic transitions. The exact position and intensity of these bands are influenced by the hydroxyl and chloro substituents on the ring, as well as the solvent used for the analysis. physchemres.org

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) or Wavelength (λ_max, nm) |

|---|---|---|

| Infrared (IR) | O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| Infrared (IR) | C-H Stretch (Aromatic) | 3000 - 3100 |

| Infrared (IR) | C-H Stretch (Aliphatic) | 2850 - 3000 |

| Infrared (IR) | C=O Stretch (Ester) | 1730 - 1750 (strong) |

| Infrared (IR) | C=C Stretch (Aromatic) | 1450 - 1600 |

| Infrared (IR) | C-O Stretch | 1000 - 1300 |

| Infrared (IR) | C-Cl Stretch | 600 - 800 |

| UV-Visible | π→π* Transition | ~270 - 290 nm |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. This technique can provide exact bond lengths, bond angles, and torsional angles, confirming the molecular conformation and revealing details about intermolecular interactions such as hydrogen bonding and packing in the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the substitution pattern on the benzene ring and the geometry of the ethyl acetate (B1210297) side chain. It would also reveal the orientation of the ester group relative to the aromatic ring. Intermolecular hydrogen bonding involving the phenolic hydroxyl group and the ester carbonyl oxygen is expected to be a key feature of the crystal packing. While no specific crystal structure for the title compound is publicly available, analysis of related structures, such as ethyl 2-(4-chloroanilino)acetate, demonstrates the type of data that can be obtained. hmdb.ca

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic, Monoclinic, etc. |

| Space Group | Describes the symmetry of the unit cell. | P-1, P2₁/c, etc. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | a = 5.3 Å, b = 7.5 Å, c = 14.1 Å, etc. hmdb.ca |

| Bond Lengths | Precise distances between bonded atoms. | C=O ≈ 1.2 Å, C-Cl ≈ 1.7 Å |

| Bond Angles | Angles between three connected atoms. | O-C=O ≈ 120° |

| Hydrogen Bonds | Identifies intermolecular bonding interactions. | O-H···O distances and angles |

Advanced Chromatographic Methods for Purity Assessment, Separation, and Isolation (e.g., HPLC, GC, LC-MS)

Chromatographic techniques are fundamental for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile organic compounds. For this compound, a C18 column would typically be used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.compensoft.net Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (λ_max). The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its ester structure, this compound could potentially be analyzed by GC, likely requiring a moderately polar capillary column (e.g., DB-5 or similar) and a flame ionization detector (FID) or a mass spectrometer (GC-MS). rasayanjournal.co.in The GC method would involve optimizing parameters such as the column temperature program, carrier gas flow rate, and injector temperature to achieve good separation from any volatile impurities. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. An LC-MS method would provide not only the retention time and quantification of the target compound but also its mass-to-charge ratio, confirming its identity. This is particularly useful for identifying unknown impurities by analyzing their mass and fragmentation patterns.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient pensoft.net | |

| Detector | UV/Vis at λ_max (e.g., 225 nm or ~280 nm) pensoft.net | |

| Flow Rate | ~1.0 mL/min pensoft.net | |

| GC | Column | Capillary column (e.g., DB-1, SE-54) rasayanjournal.co.ingoogle.com |

| Carrier Gas | Helium or Hydrogen | |

| Detector | FID or Mass Spectrometer (MS) | |

| Temperature Program | Ramped oven temperature (e.g., 80°C to 220°C) |

Applications of Ethyl 2 4 Chloro 2 Hydroxyphenyl Acetate in Diverse Chemical Synthesis Fields

Role as a Key Intermediate in Complex Organic Transformations

The structure of Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate is particularly well-suited for intramolecular cyclization reactions, a fundamental process in the synthesis of complex organic structures. The proximity of the phenolic hydroxyl group to the ethyl acetate (B1210297) side chain enables a facile lactonization reaction.

Under acidic or thermal conditions, the hydroxyl group can act as a nucleophile, attacking the ester carbonyl carbon, which leads to the elimination of ethanol (B145695) and the formation of a new heterocyclic ring. This intramolecular esterification results in the formation of 6-chloro-benzofuran-2(3H)-one. This transformation is a direct application of well-established principles for synthesizing benzofuranones from 2-hydroxyphenylacetic acid precursors google.com.

Benzofuranones are themselves important intermediates, serving as the core structure for a variety of more complex synthetic targets oregonstate.edu. The ability of this compound to efficiently generate this heterocyclic system underscores its role as a key intermediate.

| Transformation | Reagents/Conditions | Product | Significance |

| Intramolecular Cyclization (Lactonization) | Acid catalyst (e.g., H₂SO₄) or Heat | 6-chloro-benzofuran-2(3H)-one | Formation of a key heterocyclic scaffold used in further synthesis google.com. |

Utilization in Medicinal Chemistry Research and Drug Lead Optimization Methodologies

The 4-chloro-2-hydroxyphenylacetic acid framework is a valuable starting point in medicinal chemistry for the discovery and optimization of new drug candidates.

In drug design, a scaffold is a core molecular structure upon which various functional groups are appended to create a range of compounds with different biological activities. This compound serves as an effective scaffold due to its distinct functional handles:

The Phenolic Hydroxyl Group: Can be alkylated or acylated to introduce a wide variety of side chains, influencing the molecule's solubility, hydrogen bonding capacity, and interaction with biological targets.

The Ethyl Acetate Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol, providing further points for diversification.

The Chloro Substituent: Influences the electronic properties of the aromatic ring and can be a site for more advanced cross-coupling reactions.

By systematically modifying these positions, medicinal chemists can fine-tune the molecule's properties to achieve optimal binding to a specific biological target, such as a protein or enzyme.

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity. The chlorohydroxyphenylacetic acid skeleton is recognized as a useful framework for creating such libraries. For instance, a library of compounds based on the related 3-chloro-4-hydroxyphenylacetic acid (CHPAA) has been developed for screening in both pharmaceutical and agrochemical research nih.gov. This demonstrates the utility of the general chlorohydroxyphenylacetic acid scaffold, including this compound, for generating a diverse set of molecules for high-throughput screening and compound discovery nih.gov.

Many biologically active molecules contain heterocyclic ring systems, which are crucial for their pharmacological activity. As established, this compound is a direct precursor to 6-chloro-benzofuran-2(3H)-one google.com. The benzofuranone core is a privileged scaffold found in numerous medicinally important compounds oregonstate.edu.

Furthermore, the phenolic nature of the molecule allows it to be used in condensation reactions to form other important heterocycles. For example, reactions like the Pechmann condensation, which typically involves a phenol (B47542) and a β-ketoester, are used to synthesize coumarins nih.gov. Coumarins are a major class of pharmacophores with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties scielo.org.zanih.gov. The reactivity of the 4-chloro-2-hydroxyphenyl moiety makes the parent compound a potential starting material for novel, substituted heterocyclic structures of interest in drug discovery.

Applications in Agrochemical and Pesticide Research and Development

The structural motifs present in this compound are also relevant to the agrochemical industry. The development of new herbicides, fungicides, and insecticides often relies on the synthesis and screening of novel chemical entities.

The utility of the chlorohydroxyphenylacetic acid framework extends to agrochemical screening nih.gov. By serving as a versatile building block, this compound can be used to generate libraries of compounds that are tested for pesticidal activity. The synthesis of various heterocyclic compounds from this intermediate is particularly relevant, as many successful pesticides are based on heterocyclic cores. For example, the benzofuranone ring system derived from this intermediate can be further elaborated to explore new potential agrochemicals. The modification of the side chain and the aromatic ring allows for the creation of a wide array of derivatives for screening against various agricultural pests and weeds.

Structure-Activity Relationship (SAR) Studies in Agrochemical Design and Optimization

The molecular architecture of this compound, featuring a chlorinated phenyl ring linked to an acetic acid ester, is characteristic of compounds found in the agrochemical sector, particularly herbicides. The field of agrochemical design heavily relies on Structure-Activity Relationship (SAR) studies to understand how specific chemical features influence biological efficacy. For phenoxyacetic acid derivatives, a class of herbicides to which this compound is structurally related, SAR studies have elucidated key principles. mdpi.comresearchgate.netresearchgate.netnih.gov

The herbicidal activity of these compounds is often linked to their ability to mimic natural plant hormones like auxin, leading to uncontrolled growth and eventual death of the target weed species, especially broadleaf weeds. mdpi.com The substitution on the aromatic ring plays a critical role in this activity.

Key SAR Insights from Related Compounds:

Position and Nature of Halogen Substituents: The presence, number, and position of chlorine atoms on the phenyl ring are determinant factors for herbicidal potency and selectivity. researchgate.net For instance, in the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), the chlorine atoms at positions 2 and 4 are crucial for its biological activity. The 4-chloro substitution in this compound aligns with this established principle.

Hydroxyl Group: The hydroxyl group at the 2-position can influence the molecule's polarity, solubility, and its ability to interact with biological targets. It may affect how the compound is transported within the plant and its binding affinity to specific proteins or enzymes.

Ester Moiety: The ethyl acetate group modifies the compound's lipophilicity compared to its corresponding carboxylic acid. This can significantly impact its uptake through the waxy cuticle of plant leaves. In many commercial formulations, herbicides are applied as esters to improve penetration, after which they are hydrolyzed within the plant to the active acidic form.

By analyzing these structural components, SAR studies on analogous compounds help predict the potential utility and guide the optimization of new molecules like this compound for enhanced efficacy, better crop selectivity, and improved environmental profiles.

| Feature of Related Phenoxy Herbicides | Influence on Activity | Relevance to Target Compound |

| Chlorine at C4 Position | Often enhances herbicidal activity against broadleaf weeds. | The compound possesses this key feature. |

| Substitution at C2 Position | Critical for auxin-like activity (e.g., Cl in 2,4-D). | The compound has a hydroxyl group at this position, which would modulate target interaction. |

| Carboxylic Acid/Ester Group | Essential for activity; ester form aids in plant uptake. | The ethyl ester group suggests a prodrug strategy for efficient delivery. |

Contribution to Novel Material Science and Polymer Synthesis

The dual functionality of molecules like this compound, possessing both a reactive phenolic hydroxyl group and an ester group, makes them valuable candidates as building blocks in material science and polymer chemistry.

Building Block for Functional Polymers and Monomers

Hydroxyphenylacetic acids and their derivatives are recognized as monomers for the synthesis of functional polyesters. researchgate.netresearchgate.net The hydroxyl and carboxylic acid (or ester) groups can participate in polycondensation reactions.

This compound could theoretically be used as a comonomer in the synthesis of copolyesters. The phenolic hydroxyl group can react with acyl chlorides or other activated carboxylic acids, while the ester group could potentially undergo transesterification. This would incorporate the 4-chloro-2-hydroxyphenyl)acetate unit into a polymer backbone. The resulting polymer would possess pendant chloro- and hydroxyl- functionalities, which could be used for further post-polymerization modification to tailor the material's properties, such as solubility, thermal stability, or chemical resistance.

Precursor for Advanced Organic Materials and Optoelectronic Components

The synthesis of advanced materials often begins with specialized organic precursors. The substituted phenyl ring in this compound makes it a potential precursor for more complex molecules used in optoelectronics. For instance, phenolic compounds are starting materials for synthesizing components of liquid crystal displays, organic light-emitting diodes (OLEDs), and other electronic materials. The specific electronic properties conferred by the chloro- and hydroxyl- substituents could be exploited in the design of new organic semiconductors or photophysically active molecules. While direct application is not documented, its structure offers a scaffold for creating more elaborate systems for use in materials science.

Analytical Method Development and Quality Control Applications in Chemical and Pharmaceutical Manufacturing

In any chemical manufacturing process, robust analytical methods are essential for quality control, ensuring the purity of starting materials, intermediates, and final products. While no standard method is published specifically for this compound, methods for structurally similar compounds provide a clear blueprint for its analysis.

Potential Analytical Techniques:

Gas Chromatography (GC): Given its likely volatility, GC would be a suitable technique for the analysis of this compound. A flame ionization detector (FID) would provide quantitative data on purity, while coupling GC with mass spectrometry (GC-MS) would allow for definitive identification and the characterization of any impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector would be an excellent method for purity determination and quantification. mdpi.com The aromatic ring provides a strong chromophore for UV detection. This method is standard for non-volatile aromatic esters and acids.

Quality Control Parameters:

In a manufacturing setting, quality control would focus on several key parameters for which analytical methods would be developed and validated.

| Quality Control Parameter | Likely Analytical Method | Purpose |

| Identity | GC-MS, HPLC, FTIR, NMR | Confirms the chemical structure of the compound. |

| Purity/Assay | GC-FID, HPLC-UV | Quantifies the amount of the desired compound in a sample, typically as a weight percentage. |

| Related Substances/Impurities | GC, HPLC | Detects and quantifies impurities from starting materials, side reactions, or degradation. researchgate.netgoogle.com |

| Residual Solvents | Headspace GC | Measures the amount of any organic solvents remaining from the synthesis and purification process. |

The development of such methods is crucial for ensuring batch-to-batch consistency, meeting regulatory requirements, and guaranteeing the performance of the compound in its intended application. nimblearomatic.com

Computational and Theoretical Chemistry Studies on Ethyl 2 4 Chloro 2 Hydroxyphenyl Acetate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical components of the electronic structure. utexas.eduyoutube.comyoutube.com The HOMO represents the region of the molecule most willing to donate electrons, while the LUMO indicates the area most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly the oxygen atom of the hydroxyl group and the aromatic pi system. Conversely, the LUMO is likely centered on the electron-withdrawing ester group and the carbon atoms of the aromatic ring. ucsb.edu

From the energies of the HOMO and LUMO, various global reactivity indices can be calculated to quantify the molecule's chemical behavior. These indices provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone.

| Reactivity Index | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Conformational Analysis and Molecular Dynamics Simulations for Understanding Molecular Flexibility

The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the phenyl ring to the acetate (B1210297) group and the C-O bonds of the ester.

Molecular dynamics (MD) simulations offer a more dynamic perspective on the molecule's flexibility. grafiati.comresearcher.life By simulating the motion of the atoms over time, MD simulations can explore the conformational landscape of the molecule and identify the most populated conformers under specific conditions (e.g., in a solvent or at a particular temperature). These simulations can reveal how the molecule's shape fluctuates and adapts to its environment, which is crucial for understanding its interactions with other molecules. For this compound, MD simulations could elucidate the preferred orientation of the ester group relative to the phenyl ring and the dynamics of the hydroxyl group's hydrogen atom.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. Discrepancies between the predicted and experimental spectra can provide insights into the molecule's conformation and electronic environment in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the stretching and bending of the chemical bonds and can be correlated with the peaks observed in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-H and C-C stretches of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. mdpi.com These calculations can help to assign the observed absorption bands to specific electronic excitations, such as π → π* transitions within the aromatic ring.

A comparison of the predicted and experimental spectroscopic data serves as a critical validation of the computational methods and theoretical models used.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. mit.edu By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures of any intermediates and transition states.

The transition state is a high-energy, transient species that represents the bottleneck of a reaction. mit.edu Locating the transition state structure and calculating its energy is crucial for determining the reaction's activation energy and, consequently, its rate. For example, computational modeling could be used to study the mechanism of ester hydrolysis or the reaction of the hydroxyl group with an electrophile. These calculations would provide detailed information about the bond-breaking and bond-forming processes that occur during the reaction.

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Analysis)

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, a process known as crystal packing. The nature of this packing is governed by a variety of non-covalent interactions, which can be investigated using computational methods.

Hydrogen Bonding: The hydroxyl group of the molecule can act as a hydrogen bond donor, while the oxygen atoms of the ester and hydroxyl groups can act as hydrogen bond acceptors. These hydrogen bonds are likely to play a significant role in the crystal packing of the molecule. rsc.org

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom on a neighboring molecule. rsc.org

Environmental and Green Chemistry Considerations for Ethyl 2 4 Chloro 2 Hydroxyphenyl Acetate

Methodologies for Assessing Environmental Fate and Degradation Pathways in Various Media

The environmental fate of Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate is determined by its susceptibility to various degradation processes in different environmental compartments, including water, soil, and air. The assessment of its persistence, mobility, and transformation is crucial for understanding its potential environmental impact.

The degradation of this compound is expected to proceed through several key pathways, influenced by both biotic and abiotic factors. The ester linkage is susceptible to hydrolysis, which would yield 4-chloro-2-hydroxyphenylacetic acid and ethanol (B145695). The chlorinated aromatic ring is a key feature influencing its environmental persistence. Chlorinated phenolic compounds can be subject to biodegradation by microorganisms. aosis.co.zarsc.org This process can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the degradation of chlorinated phenols often begins with the enzymatic insertion of oxygen into the aromatic ring, a reaction catalyzed by oxygenases. semanticscholar.org This is typically followed by dechlorination and ring cleavage. For polychlorinated phenols, hydrolytic para-hydroxylation can be an initial step. aosis.co.za In anaerobic environments, reductive dechlorination is a more common pathway, where chlorine atoms are replaced by hydrogen. aosis.co.zarsc.org

The degradation of the parent compound, phenylacetic acid, is a well-studied process. It is known to be a metabolite in both plants and animals and is biodegradable. hmdb.ca The degradation of p-hydroxyphenylacetic acid has also been investigated, with studies showing its decomposition can be initiated by hydroxyl radicals. nih.gov

To assess the environmental fate of this compound, a combination of laboratory and field studies is necessary. Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are often employed. These tests can evaluate ready and inherent biodegradability, hydrolysis, photolysis, and adsorption/desorption in soil.

| Parameter | Methodology | Description |

| Ready Biodegradability | OECD 301 | A screening test to determine if a chemical is readily biodegradable under aerobic conditions. |

| Inherent Biodegradability | OECD 302 | A test to assess if a chemical has the potential for biodegradation in an aerobic aqueous medium. |

| Hydrolysis as a Function of pH | OECD 111 | Determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values. |

| Phototransformation in Water | OECD 316 | Evaluates the potential for a chemical to be degraded by sunlight in aquatic systems. |

| Adsorption/Desorption in Soil | OECD 106 | Measures the tendency of a chemical to bind to soil particles, which affects its mobility in the environment. |

This table is interactive. Click on the headers to sort.

Development of Greener Synthetic Routes and Sustainable Process Intensification Strategies

The traditional synthesis of substituted phenylacetic acids and their esters often involves multi-step processes that may use hazardous reagents and generate significant waste. rsc.org The development of greener synthetic routes for this compound is therefore a key goal of sustainable chemistry.

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of substituted phenylacetic acid derivatives, this can involve the use of more environmentally benign solvents, catalysts, and starting materials.

One approach to greener synthesis is the use of catalytic methods that replace stoichiometric reagents. For example, palladium-catalyzed Suzuki coupling reactions have been explored for the synthesis of ortho-substituted phenylacetic acid derivatives. inventivapharma.com Another strategy is the development of one-pot or tandem reactions that reduce the number of synthetic steps and purification stages, thereby minimizing waste and energy consumption.

The use of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to greener synthetic processes by accelerating reaction rates and improving yields. Furthermore, the selection of solvents is a critical aspect of green chemistry. The replacement of volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis.

Research into the esterification of phenylacetic acid with hydroxylated derivatives has explored the use of eco-friendly media. researchgate.net One study investigated the use of a heterogeneous catalyst (Amberlyst-15) in the absence of organic solvents, which resulted in high yields and selectivity. researchgate.net Such approaches could be adapted for the synthesis of this compound.

Process intensification strategies aim to develop smaller, more efficient, and safer chemical production processes. This can involve the use of microreactors, which offer enhanced heat and mass transfer, leading to improved reaction control and higher yields. Continuous flow processing is another intensification strategy that can replace traditional batch processes, offering better consistency, safety, and resource efficiency.

| Green Chemistry Principle | Application in Phenylacetate Synthesis | Potential Benefit |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Higher efficiency, less waste. |

| Benign Solvents | Replacing hazardous organic solvents with safer alternatives like water or bio-solvents. | Reduced environmental and health impacts. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Lower energy consumption and associated emissions. |

| Renewable Feedstocks | Using starting materials derived from renewable resources rather than fossil fuels. | Increased sustainability. |

This table is interactive. Click on the headers to sort.

Analytical Detection Methods for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound in environmental samples are essential for monitoring its presence and understanding its fate. Due to the expected low concentrations of this compound in the environment, highly sensitive and selective analytical methods are required.

The analytical approach typically involves three main steps: sample collection, sample preparation (extraction and cleanup), and instrumental analysis. The choice of method depends on the sample matrix (e.g., water, soil, sediment) and the required detection limit.

For the analysis of polar organic compounds like substituted phenylacetates in aqueous samples, solid-phase extraction (SPE) is a commonly used sample preparation technique. nih.govnih.gov SPE allows for the concentration of the analyte and the removal of interfering substances from the sample matrix.

The instrumental analysis of this compound can be performed using chromatographic techniques coupled with sensitive detectors. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of organic micropollutants. nih.govclu-in.org

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenylacetic acids, a derivatization step may be necessary to increase their volatility and improve their chromatographic behavior. researchgate.net LC-MS is particularly advantageous for the analysis of polar and thermally labile compounds, as it often does not require derivatization. nih.gov High-performance liquid chromatography (HPLC) with UV detection is another option, though it may be less sensitive and selective than mass spectrometry-based methods. researchgate.netsigmaaldrich.com

The development of analytical methods for trace analysis also focuses on miniaturization and automation to reduce solvent consumption and increase sample throughput. Techniques like solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) are microextraction methods that can be used for sample preparation. nih.gov

| Analytical Technique | Principle | Applicability for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas phase and detects them based on their mass-to-charge ratio. | Suitable for the analyte, potentially after a derivatization step to increase volatility. Provides high sensitivity and structural information. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase and detects them with a mass spectrometer. | Ideal for this polar compound, as it generally does not require derivatization. Offers high sensitivity and selectivity. |

| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds in a liquid phase and detects them based on their absorption of UV light. | A more accessible but generally less sensitive and selective method compared to MS detection. |

| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate and concentrate analytes from a liquid sample. | A common and effective method for extracting the target compound from water samples. |

This table is interactive. Click on the headers to sort.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity and Novel Reaction Pathways

The multifunctional nature of Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate invites the exploration of novel reaction pathways that can leverage its distinct reactive sites. Future research could focus on selectively targeting the phenolic hydroxyl, the ester group, or the aromatic ring to generate a diverse array of derivatives.

The phenolic hydroxyl group is a prime site for modifications such as O-alkylation, O-acylation, and etherification, leading to new classes of compounds with potentially altered physical and biological properties. Furthermore, the hydroxyl group directs electrophilic aromatic substitution to the ortho and para positions (relative to the -OH), opening pathways to introduce additional functionalities like nitro, halogen, or acyl groups onto the aromatic ring, further expanding the chemical space accessible from this starting material.

The ester functional group offers another handle for chemical transformation. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. Alternatively, direct amidation or transesterification of the parent ester can provide efficient routes to new derivatives. The methylene (B1212753) bridge is also a potential site for reactivity, such as α-functionalization, after activation.

The interplay between these functional groups could lead to novel intramolecular cyclization reactions, yielding heterocyclic structures that are prevalent in medicinal chemistry. For instance, under specific conditions, reactions could be designed to form benzofuranone or chromanone derivatives, which are known scaffolds in various biologically active molecules.

| Reactive Site | Potential Reaction Type | Reagents/Conditions | Potential Product Class |

| Phenolic -OH | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Aryl ethers |

| Phenolic -OH | O-Acylation | Acyl chloride, Pyridine (B92270) | Aryl esters |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Ester (-COOEt) | Hydrolysis | NaOH, H₂O then H⁺ | Carboxylic acids |

| Ester (-COOEt) | Amidation | Amine, Heat | Amides |

| Ester (-COOEt) | Reduction | LiAlH₄ | Alcohols (Phenylethanols) |

| Multiple Sites | Intramolecular Cyclization | Acid or Base catalysis | Benzofuranones, Chromanones |

Integration into Advanced Catalytic Systems and Flow Chemistry Methodologies

Modern synthetic chemistry is increasingly moving towards more efficient, safer, and sustainable methodologies. The synthesis and derivatization of this compound are well-suited for integration into advanced catalytic systems and continuous flow processes.

Catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), could be explored to modify the aromatic ring. inventivapharma.com For example, the chloro-substituent could potentially be replaced with aryl, alkyl, or amino groups, although this would require harsh conditions. More plausibly, converting the phenolic -OH to a triflate would provide an excellent handle for such cross-coupling reactions. The development of novel catalysts for C-H activation at the aromatic ring or the methylene bridge could also provide highly efficient and atom-economical routes to new analogs.

Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with hazardous reagents, and improved scalability and reproducibility. acs.orgmt.comamf.ch The synthesis of this compound itself, as well as its subsequent derivatization reactions, could be adapted to continuous flow systems. researchgate.net For instance, a multi-step flow synthesis could be designed to produce a library of derivatives by passing the substrate through different reactors containing immobilized catalysts or reagents, minimizing manual handling and purification steps between reactions. nih.govresearchgate.net This approach would be particularly beneficial for optimizing reaction conditions and for the on-demand production of specific compounds. nih.gov

High-Throughput Synthesis and Screening Applications in Materials and Chemical Biology Research

The structural framework of this compound makes it an ideal candidate for the creation of compound libraries for high-throughput screening (HTS). wikipedia.org HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired properties, accelerating discovery in both materials science and chemical biology. chemcopilot.combmglabtech.com

Using automated parallel synthesis techniques, the core molecule can be systematically modified at its reactive sites. labkey.com For example, a library could be generated by reacting the phenolic hydroxyl group with a diverse set of alkylating or acylating agents, while simultaneously reacting the ester group with various amines. This combinatorial approach can quickly generate hundreds or thousands of unique derivatives.

In materials science , these libraries could be screened for novel properties. Derivatives could be investigated as monomers for specialty polymers, as additives to modify the properties of existing materials, or as components in organic electronic devices. The presence of the halogen and hydroxyl groups could impart specific characteristics such as flame retardancy, altered hydrophobicity, or coordination sites for metal ions.

In chemical biology , HTS of these libraries could identify molecules with specific biological activities. researchgate.net The phenylacetic acid motif is present in many classes of compounds, and its derivatives could be screened against a wide range of biological targets, such as enzymes or receptors, to identify novel inhibitors or modulators.

| Library Generation Strategy | Screening Application Area | Potential "Hit" Property | Example Derivative Class |

| O-alkylation of phenol (B47542) | Materials Science | Increased thermal stability | Polycarbonate monomers |

| Amidation of ester | Chemical Biology | Enzyme inhibition | Protease inhibitor leads |

| Electrophilic substitution | Materials Science | Modified optical properties | Dyes or fluorescent probes |

| Combinatorial (multi-site) | Chemical Biology | Receptor binding | GPCR modulator leads |

Applications in Advanced Materials Science, Nanotechnology, and Surface Chemistry

The phenolic moiety of this compound is a key feature that suggests significant potential in materials science, particularly in nanotechnology and surface chemistry. Phenolic compounds are known for their ability to interact with and modify the surfaces of various materials. nih.govntu.edu.sg

The molecule could be used as a surface-modifying agent for nanoparticles. rsc.org The phenolic hydroxyl group can coordinate to the surface of metal and metal oxide nanoparticles (e.g., gold, titanium dioxide, iron oxide), acting as a capping agent to control particle size and prevent agglomeration. nih.gov Furthermore, the exposed ester and chloro functionalities would then decorate the nanoparticle surface, providing handles for further chemical modification or imparting specific solubility and reactivity characteristics. Phenolic compounds can also act as reducing agents in the "green" synthesis of noble metal nanoparticles. nih.gov

In the realm of polymer and surface chemistry, this compound could serve as a monomer or a precursor to monomers for the synthesis of functional coatings. acs.org Polymerization through the phenolic group or by incorporating the molecule into polymer backbones via the ester could lead to materials with tailored surface properties, such as wettability, adhesion, and biocompatibility. The presence of the chlorine atom could also enhance properties like thermal stability or provide sites for subsequent cross-linking reactions.

Expanding Scope in Structure-Based Design and Chemoinformatics Applications

Chemoinformatics and computational chemistry are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and accelerating the discovery process. hilarispublisher.combioinfopublication.orgnih.gov this compound is an excellent starting point for such in silico studies.

Structure-based design can be employed to develop derivatives with specific biological targets in mind. nih.govnih.gov A virtual library of thousands of potential derivatives can be computationally generated by adding a wide range of chemical groups to the parent scaffold. These virtual compounds can then be docked into the active site of a protein of interest to predict their binding affinity and mode of interaction. This process allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. longdom.org

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed. nih.gov By synthesizing a small, diverse set of derivatives and measuring their activity, computational models can be built to correlate specific structural features with the observed activity. These models can then be used to predict the activity of yet-unsynthesized compounds and guide the design of more potent or selective molecules. These chemoinformatic approaches are also applicable in materials science, where they can be used to predict properties like solubility, thermal stability, or electronic characteristics, guiding the design of new materials. mdpi.com

| Computational Method | Objective | Input Data | Predicted Outcome |

| Virtual Screening / Docking | Identify potential enzyme inhibitors | 3D structure of target protein; Virtual library of derivatives | Binding energy, Binding pose |

| QSAR Modeling | Predict biological activity | Structures of synthesized derivatives and their measured activities | Activity of new, unsynthesized compounds |

| Molecular Dynamics | Assess stability of ligand-protein complex | Structure of docked compound in protein active site | Stability of binding, conformational changes |

| Property Prediction | Guide materials development | Chemical structure of derivatives | Solubility, melting point, electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products